3-Methyl-4-nitrophenol
Overview
Description
3-Methyl-4-nitrophenol is a biochemical used in the preparation of phosphorothioamidate analogues as antimalarial agents. It has anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .
Molecular Structure Analysis
On 3-Methyl-4-Nitrophenol, X-ray crystallographic, FT-IR, FT-Raman, UV-Vis, DFT, MEP, and Molecular docking investigations are carried out . Molecular simulation processes are used to establish the optimized shape of the 3M4NP molecule .
Chemical Reactions Analysis
The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism was also likely responsible for 3M4NP degradation . PNP 4-monooxygenase (PnpA) is able to catalyze the monooxygenation of 3M4NP to MBQ .
Physical And Chemical Properties Analysis
3-Methyl-4-nitrophenol has a melting point of 125-130 °C (lit.) and a boiling point of 200℃ (decomposition). It has a density of 1.2744 (estimate) and a refractive index of 1.5744 (estimate). It is practically insoluble in water but slightly soluble in chloroform and sparingly soluble in methanol .
Scientific Research Applications
Microbial Degradation
- Scientific Field : Microbiology
- Application Summary : 3-Methyl-4-nitrophenol is used in the study of microbial degradation, specifically by the Burkholderia sp. strain SJ98 . This strain can grow on 3-Methyl-4-nitrophenol, which is the primary breakdown product of the excessively used insecticide fenitrothion .
- Methods and Procedures : The degradation process involves several enzymes, including PNP 4-monooxygenase (PnpA), which catalyzes the monooxygenation of 3-Methyl-4-nitrophenol to methyl-1,4-benzoquinone (MBQ). Another enzyme, 1,4-benzoquinone reductase (PnpB), reduces MBQ to methylhydroquinone (MHQ) .
- Results and Outcomes : The study revealed that the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also responsible for 3-Methyl-4-nitrophenol degradation in strain SJ98 .
Oocyte Maturation
- Scientific Field : Reproductive Biology
- Application Summary : 3-Methyl-4-nitrophenol has been found to affect meiosis progression in oocytes . It is toxic to the female reproductive system and can deteriorate oocyte maturation by inducing spindle instability and mitochondrial dysfunction .
- Methods and Procedures : In vitro maturation of mouse oocytes was used to investigate the deleterious effects of 3-Methyl-4-nitrophenol .
- Results and Outcomes : Exposure to 3-Methyl-4-nitrophenol significantly compromised oocyte maturation, disturbed the spindle stability, induced significant mitochondrial dysfunction, and triggered early apoptosis in the oocytes .
Antimalarial Agents
- Scientific Field : Pharmacology
- Application Summary : 3-Methyl-4-nitrophenol is used in the preparation of phosphorothioamidate analogues as antimalarial agents .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Endocrine Disruption
- Scientific Field : Endocrinology
- Application Summary : 3-Methyl-4-nitrophenol has been found to have anti-androgenic activity . It significantly inhibits basal and hCG-stimulated testosterone production in rats .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Environmental Contaminant
- Scientific Field : Environmental Science
- Application Summary : 3-Methyl-4-nitrophenol is a well-known constituent of diesel exhaust particles and degradation products of the insecticide fenitrothion . It is a widely distributed environmental contaminant .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Insecticide Degradation
- Scientific Field : Agricultural Science
- Application Summary : 3-Methyl-4-nitrophenol is the primary breakdown product of the excessively used insecticide fenitrothion . It is a highly toxic chemical and extensively used to control major insect pests .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Transcriptional Regulation of Late Oogenesis and Early Embryogenesis
- Scientific Field : Developmental Biology
- Application Summary : 3-Methyl-4-nitrophenol (PNMC) has been found to affect the transcriptional regulation of late oogenesis and early embryogenesis . It is toxic to the female reproductive system and can deteriorate oocyte maturation by inducing spindle instability and mitochondrial dysfunction .
- Methods and Procedures : In vitro maturation of mouse oocytes was applied to investigate the deleterious effects of PNMC .
- Results and Outcomes : Exposure to PNMC significantly compromised oocyte maturation. PNMC disturbed the spindle stability; specifically, it decreased the spindle density and increased the spindle length .
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation
- Scientific Field : Biochemistry
- Application Summary : 3-Methyl-4-nitrophenol is used in the study of its own degradation, specifically by the Burkholderia sp. strain SJ98 . This strain can grow on 3-Methyl-4-nitrophenol, which is the primary breakdown product of the excessively used insecticide fenitrothion .
- Methods and Procedures : The degradation process involves several enzymes, including PNP 4-monooxygenase (PnpA), which catalyzes the monooxygenation of 3-Methyl-4-nitrophenol to methyl-1,4-benzoquinone (MBQ). Another enzyme, 1,4-benzoquinone reductase (PnpB), reduces MBQ to methylhydroquinone (MHQ) .
- Results and Outcomes : The study revealed that the enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also responsible for 3-Methyl-4-nitrophenol degradation in strain SJ98 .
Preparation of Phosphorothioamidate Analogues as Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Methyl-4-nitrophenol is used in the preparation of phosphorothioamidate analogues as antimalarial agents .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results and Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZYNQECPTVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2666-76-4 (hydrochloride salt) | |
Record name | 4-Nitro-3-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062535 | |
Record name | 4-Nitro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Methyl-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19930 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 3-Methyl-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19930 | |
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Product Name |
3-Methyl-4-nitrophenol | |
CAS RN |
2581-34-2 | |
Record name | 3-Methyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2581-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-3-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYL-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CC94832EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.